molecular formula C8H14N2O4S B585353 Phenelzine-d4 Sulfate CAS No. 1346605-03-5

Phenelzine-d4 Sulfate

Cat. No. B585353
Key on ui cas rn: 1346605-03-5
M. Wt: 238.294
InChI Key: RXBKMJIPNDOHFR-FEUVXQGESA-N
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Patent
US06214826B1

Procedure details

To a stirred solution of sodium hydroxide (9.46 g, 236.6 mM) in ethanol (100 mL) at 45° C. was added 2-phenethylhydrazine sulfate salt (27.6 g, 118.3 mM) along with additional ethanol (50 mL). The resulting thick white suspension was stirred for 2 hours. The solids were removed by filtration and washed with ethanol (50 ML). The clear combined filtrates were concentrated to ˜75 mL, and dimethyl-7-chloro-4-hydroxyquinoline-2,3-dicarboxylate (2.50 g, 8.45 mM) was added to give a brown solution. The solution was refluxed for 16 hours during which time a yellow precipitate formed. The suspension was filtered hot and washed with ethanol (50 mL) to give the 2-phenethylhydrazine salt of 7-chloro-1-hydroxy-3-(2-phenethyl)-3,4,5,10-tetrahydropyridazino[4,5-b]quinoline-4,10-dione as a yellow powder (2.90 g). This material was refluxed in glacial acetic acid (50 mL) for 2 hours and, after cooling to room temperature, the resulting suspension was filtered to give a mixture of 7-chloro-1-hydroxy-3-(2-phenethyl)-3,4,5,10-tetrahydropyridazino[4,5-b]quinoline-4,10-dione and the corresponding 2-substituted phenethyl isomer as a yellow solid (2.20 g, 68%). This mixture was stirred in methanol (250 mL) and methyl-D-glucamine solution (15.0 g methyl-D-glucamine in 250 mL water). Choline hydroxide solution (9.0 mL, 50 weight % in water) was then added to give a deep amber solution. This solution was carefully acidified to pH 9 with glacial acetic acid whereupon a yellow precipitate formed. After stirring this yellow suspension for 1 hour, the solids were collected and washed successively with aqueous methanol (50%), methanol/ether and ether to give the title compound (free acid, 1.13 g, 54%) as a yellow powder. The filtrate and washes from this collection were saved for use in Example 15.
Quantity
9.46 g
Type
reactant
Reaction Step One
Quantity
27.6 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH-].[Na+].S(O)(O)(=O)=O.[CH2:8]([NH:16][NH2:17])[CH2:9][C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1>C(O)C>[CH2:8]([NH:16][NH2:17])[CH2:9][C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1 |f:0.1,2.3|

Inputs

Step One
Name
Quantity
9.46 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
27.6 g
Type
reactant
Smiles
S(=O)(=O)(O)O.C(CC1=CC=CC=C1)NN
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
The resulting thick white suspension was stirred for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solids were removed by filtration
WASH
Type
WASH
Details
washed with ethanol (50 ML)
CONCENTRATION
Type
CONCENTRATION
Details
were concentrated to ˜75 mL, and dimethyl-7-chloro-4-hydroxyquinoline-2,3-dicarboxylate (2.50 g, 8.45 mM)
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
to give a brown solution
TEMPERATURE
Type
TEMPERATURE
Details
The solution was refluxed for 16 hours during which time a yellow precipitate
Duration
16 h
CUSTOM
Type
CUSTOM
Details
formed
FILTRATION
Type
FILTRATION
Details
The suspension was filtered hot
WASH
Type
WASH
Details
washed with ethanol (50 mL)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(CC1=CC=CC=C1)NN
Measurements
Type Value Analysis
AMOUNT: MASS 2.9 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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